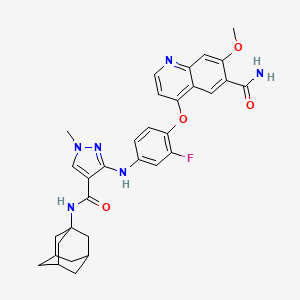
Ret-IN-20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ret-IN-20 is a potent inhibitor of the rearranged during transfection (RET) kinase, demonstrating an IC50 value of 13.7 nM . It effectively decreases the expression of phosphorylated RET and phosphorylated Shc proteins, induces apoptosis, and exhibits antiproliferative and anti-tumor activity . This compound is primarily used in scientific research for its potential therapeutic applications in cancer treatment .
Preparation Methods
The synthetic routes and reaction conditions for Ret-IN-20 are not explicitly detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions optimized for its production . Industrial production methods typically involve large-scale synthesis using similar chemical processes, ensuring high purity and yield .
Chemical Reactions Analysis
Ret-IN-20 undergoes several types of chemical reactions, including:
Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ret-IN-20 has a wide range of scientific research applications, including:
Mechanism of Action
Ret-IN-20 exerts its effects by inhibiting the activity of the RET kinase. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of RET and its downstream signaling proteins, such as Shc . This inhibition leads to the induction of apoptosis and the suppression of cell proliferation and tumor growth . The molecular targets and pathways involved include the RET signaling pathway and its associated downstream effectors .
Comparison with Similar Compounds
Ret-IN-20 is unique in its high potency and selectivity as a RET inhibitor. Similar compounds include:
Selpercatinib: Another selective RET inhibitor used in the treatment of RET-driven cancers.
Pralsetinib: A selective RET inhibitor with a similar mechanism of action and therapeutic applications.
Cabozantinib: A multi-kinase inhibitor that targets RET among other kinases but has a broader spectrum of activity and higher toxicity.
Vandetanib: Another multi-kinase inhibitor with activity against RET, used in the treatment of certain types of thyroid cancer.
This compound stands out due to its high selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C32H33FN6O4 |
|---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
4-[4-[[4-(1-adamantylcarbamoyl)-1-methylpyrazol-3-yl]amino]-2-fluorophenoxy]-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C32H33FN6O4/c1-39-16-23(31(41)37-32-13-17-7-18(14-32)9-19(8-17)15-32)30(38-39)36-20-3-4-27(24(33)10-20)43-26-5-6-35-25-12-28(42-2)22(29(34)40)11-21(25)26/h3-6,10-12,16-19H,7-9,13-15H2,1-2H3,(H2,34,40)(H,36,38)(H,37,41) |
InChI Key |
VOBRHACDFXTQMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)C(=O)N)F)C(=O)NC56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


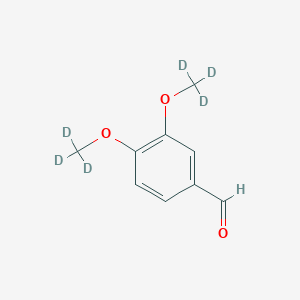
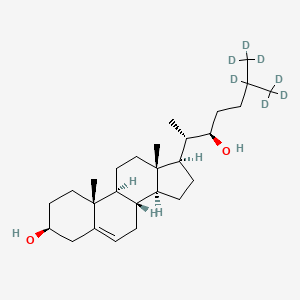


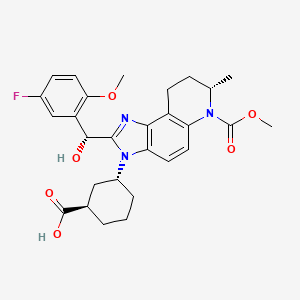
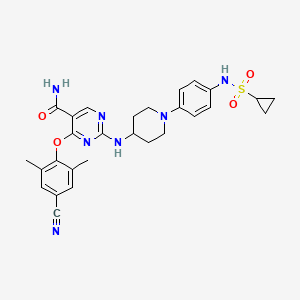
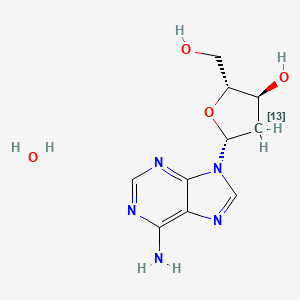
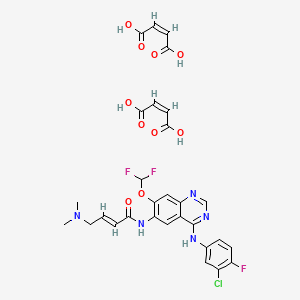
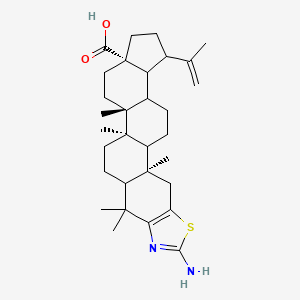
![[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12395073.png)

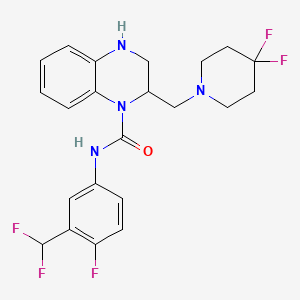

![1-((3S,3aS)-3-(3-Fluoro-4-(trifluoromethoxy)phenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-hydroxyethanone](/img/structure/B12395100.png)
